Colesterol-d7

Descripción general

Descripción

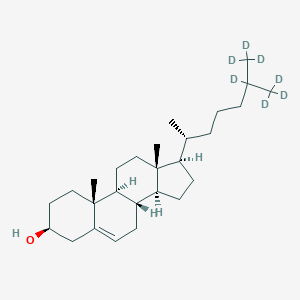

Cholesterol_d7 is a cholestanoid.

Aplicaciones Científicas De Investigación

Estándar interno para la cuantificación

El colesterol-d7 se utiliza como estándar interno para la cuantificación del colesterol . Se utiliza en cromatografía de gases (GC) o cromatografía líquida (LC) acoplada a espectrometría de masas (MS) para la medición precisa de los niveles de colesterol .

Sistemas de liberación de fármacos basados en lípidos

El this compound es un componente de varios sistemas de liberación de fármacos basados en lípidos (LBDD), incluidos los liposomas y las nanopartículas lipídicas (LNP), donde desempeña un papel en la estabilidad de la membrana .

Estudios de metabolismo del colesterol

El this compound se utiliza en estudios relacionados con el metabolismo del colesterol . Ayuda a comprender el papel del colesterol en diversas enfermedades metabólicas como la diabetes, la dislipidemia y el hígado graso .

Investigación cardiovascular

El this compound se utiliza en la investigación cardiovascular, particularmente en estudios relacionados con la aterosclerosis, el infarto de miocardio y el accidente cerebrovascular . Ayuda a comprender el papel del colesterol en estas enfermedades cardiovasculares .

Mecanismo De Acción

Target of Action

Cholesterol-d7 is a deuterated form of cholesterol, a major sterol produced in mammalian cells . It is a component of mammalian cell membranes that interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior .

Mode of Action

Cholesterol-d7, like cholesterol, integrates into cell membranes and affects their properties . It influences the behavior of membrane phospholipids, sphingolipids, and proteins, thereby affecting various cellular processes .

Biochemical Pathways

Cholesterol-d7 is involved in the same biochemical pathways as cholesterol. The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three cholesterol C17 side-chain degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .

Pharmacokinetics

It is used as an internal standard for the quantification of cholesterol by gc- or lc-ms . This suggests that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties as cholesterol.

Result of Action

The molecular and cellular effects of Cholesterol-d7’s action would be expected to mirror those of cholesterol, given their structural similarity. Cholesterol is required for cell viability and proliferation . It plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .

Análisis Bioquímico

Biochemical Properties

Cholesterol-d7 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of ecdysone in the prothoracic glands (PGs), indicating its interaction with the enzymes involved in this process .

Cellular Effects

Cholesterol-d7 influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. It is a component of lipid-based drug delivery (LBDD) systems, including liposomes and lipid nanoparticles (LNPs), where it has a role in membrane stability .

Molecular Mechanism

At the molecular level, Cholesterol-d7 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is utilized for ecdysone synthesis in the PGs, indicating its role in enzyme activation .

Metabolic Pathways

Cholesterol-d7 is involved in several metabolic pathways. It is a precursor of steroid hormones, bile acids, and the active form of vitamin D . Impaired cholesterol homeostasis is related to the development of various diseases including fatty liver, diabetes, gallstones, dyslipidemia, atherosclerosis, heart attack, and stroke .

Actividad Biológica

Cholesterol-d7 (C27H41D7O) is a deuterated form of cholesterol, which is essential for various biological processes in mammals. This compound is particularly useful in research for tracing metabolic pathways and understanding cholesterol's role in cellular functions. This article explores the biological activity of cholesterol-d7, focusing on its biochemical properties, metabolic pathways, and implications in health and disease.

1. Overview of Cholesterol-d7

Cholesterol is a sterol that plays a crucial role in cell membrane structure, hormone synthesis, and lipid metabolism. Cholesterol-d7, containing seven deuterium atoms, serves as a stable isotope tracer in metabolic studies. Its unique properties facilitate the investigation of cholesterol dynamics within biological systems.

2. Metabolism and Biological Functions

Cholesterol metabolism involves several key processes:

- Biosynthesis : Cholesterol is synthesized primarily in the liver through the mevalonate pathway. Cholesterol-d7 can be used to trace this biosynthetic route.

- Absorption : Dietary cholesterol absorption occurs in the intestines. Studies using cholesterol-d7 have shown that its incorporation into chylomicrons is affected by dietary factors and genetic modifications, such as DGAT1 inhibition .

- Transport : Cholesterol is transported in the bloodstream as part of lipoproteins. The dynamics of cholesterol-d7 in circulation provide insights into lipoprotein metabolism and cardiovascular health.

3.1 Tracing Metabolic Pathways

A study utilized cholesterol-d7 to investigate its absorption and metabolism in mice. Mice were administered cholesterol-d7 intravenously, and subsequent plasma samples were analyzed for radioactivity to measure absorption rates. Results indicated a significant reduction in fractional cholesterol absorption in genetically modified mice lacking DGAT1, highlighting the role of this enzyme in cholesterol metabolism .

3.2 Impact on Membrane Dynamics

Research has demonstrated that cholesterol influences membrane fluidity and protein interactions within lipid rafts. Using atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS), scientists observed that cholesterol-d7 alters membrane organization, promoting the formation of ordered lipid domains . These changes are crucial for cellular signaling and membrane protein function.

3.3 Effects on Bile Acid Synthesis

Cholesterol serves as a precursor for bile acids, which are critical for lipid digestion and absorption. A study employed an LC-MS/MS method to measure 7α-hydroxycholesterol production from cholesterol-d7 as a marker for CYP7A1 enzyme activity, the rate-limiting step in bile acid synthesis . The findings indicated that increased levels of bile acids negatively feedback on CYP7A1 activity, thus regulating cholesterol homeostasis.

4. Analytical Techniques

The analysis of cholesterol-d7 involves sophisticated techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method enables the quantification of cholesterol and its derivatives with high sensitivity and specificity . The use of deuterated isotopes enhances detection capabilities.

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy can provide insights into the structural dynamics of cholesterol within membranes.

5. Implications for Health and Disease

Cholesterol dysregulation is linked to various diseases, including cardiovascular disease and metabolic syndrome. Understanding the biological activity of cholesterol-d7 aids in elucidating these pathways:

- Cardiovascular Health : Studies indicate that alterations in cholesterol metabolism can lead to atherosclerosis. The role of dietary fats and their interaction with intestinal DGAT1 provides potential therapeutic targets for managing hypercholesterolemia .

- Liver Function : Cholesterol metabolism is critical for liver health; disruptions can lead to conditions such as non-alcoholic fatty liver disease (NAFLD). Research utilizing cholesterol-d7 can help identify metabolic disturbances associated with liver diseases.

6. Conclusion

Cholesterol-d7 serves as a vital tool for investigating the complex biology of cholesterol metabolism. Its applications extend from basic research to clinical implications, providing insights into metabolic disorders and potential therapeutic interventions.

Data Table: Key Research Findings on Cholesterol-d7

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-IFAPJKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415625 | |

| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83199-47-7 | |

| Record name | Cholesterol-25,26,26,26,27,27,27-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.